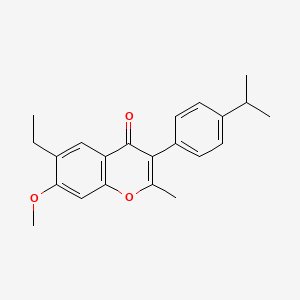
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EIMMC, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the cell. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells. It also regulates the expression of various genes involved in cell cycle progression, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one research. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations, such as poor solubility and bioavailability. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in the cell.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the cell. Despite its limitations, this compound has several advantages for lab experiments and is a promising candidate for further research.
Synthesis Methods
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one is synthesized through a multistep process that involves the condensation of 4-isopropylphenol with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with 2-methyl-4H-chromen-4-one in the presence of a base. The final product is obtained after methylation of the phenolic hydroxyl group using dimethyl sulfate.
Scientific Research Applications
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also suppresses the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also enhances the production of neurotrophic factors, which promote the growth and survival of neurons.
properties
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-(4-propan-2-ylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-6-15-11-18-20(12-19(15)24-5)25-14(4)21(22(18)23)17-9-7-16(8-10-17)13(2)3/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHPAQAPRPJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)
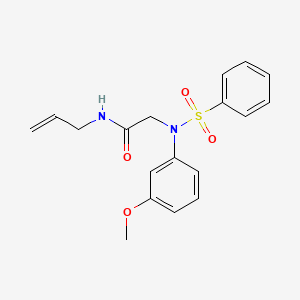
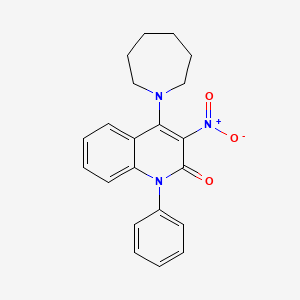
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5010504.png)
![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)
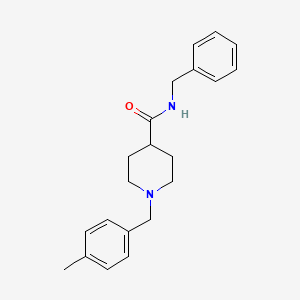
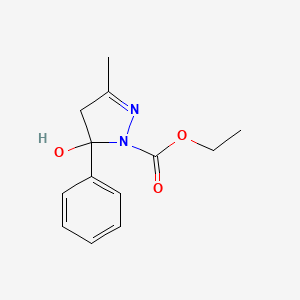
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
methyl]phosphonate](/img/structure/B5010582.png)
